molecular formula C12H14FN3 B2729582 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine CAS No. 1525433-53-7

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine

Cat. No.: B2729582
CAS No.: 1525433-53-7
M. Wt: 219.263
InChI Key: ITLDQRDIRHBKAX-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a tertiary amine derivative featuring a fluorinated phenyl ring substituted with a pyrazole moiety.

The presence of fluorine enhances electronegativity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities. The dimethylamine group may facilitate interactions with biological targets, such as receptors or enzymes, as seen in related muscarinic receptor antagonists .

Properties

IUPAC Name

1-[4-fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-16(2)8-9-3-4-11(13)10(7-9)12-5-6-14-15-12/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDQRDIRHBKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)F)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and dimethylmethanamine groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with α, β-unsaturated ketones can form pyrazolines, which are then oxidized to pyrazoles . The fluorophenyl group can be introduced via electrophilic substitution reactions, and the dimethylmethanamine moiety can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Biological/Physicochemical Properties References
1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline Pyrazoline core with dichlorophenyl and phenyl substituents High NLO activity; studied via DFT methods for electronic properties
Diethyl-1H-pyrazole-3,5-dicarboxylate Pyrazole with ester groups at 3- and 5-positions Enhanced polarizability; potential applications in material science
4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine Brominated phenyl, tert-butyl, and amine groups Strong NLO response; stable conformation confirmed by DFT
Fipronil derivatives (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) Pyrazole with cyano, chloro, and acetamide groups Insecticidal activity (blocks GABA receptors in pests)
1-((2R,5R)-5-([1,1′-Biphenyl]-4-yl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine Biphenyl-dioxane backbone with dimethylamine Muscarinic receptor antagonism; validated via NMR and structural analysis
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine Bromo- and trifluoromethyl-substituted phenyl with dimethylamine High lipophilicity; potential CNS activity (inferred from substituent trends)

Key Comparative Insights

Electronic and NLO Properties
  • Fluorinated vs. However, brominated derivatives exhibit stronger NLO responses due to heavier halogen atoms enhancing polarizability .
  • Pyrazole Substitution Patterns : The 1H-pyrazole-5-yl group in the target compound differs from 3,5-dicarboxylate pyrazoles (e.g., ), which show higher dipole moments due to electron-withdrawing ester groups.
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5), whereas the target compound’s fluorine and pyrazole may balance hydrophilicity and lipophilicity (predicted logP ~2.8).
  • Thermal Stability : Pyrazole derivatives with tert-butyl groups (e.g., ) exhibit higher thermal stability than the target compound, as bulky substituents reduce molecular mobility.

Biological Activity

1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
  • Molecular Formula : C13H14FN3
  • Molecular Weight : 233.27 g/mol

The compound features a fluorinated phenyl ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can be attributed to its interaction with specific biological targets:

  • Adrenergic Receptor Modulation : The compound may act as an agonist for β3 adrenergic receptors, which are involved in metabolic processes such as lipolysis and thermogenesis. This mechanism suggests potential applications in obesity treatment and metabolic disorders .
  • Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Pharmacological Studies

  • Anti-obesity Effects : Research has shown that compounds with similar structures can stimulate β3 adrenergic receptors, leading to increased energy expenditure and reduced fat mass. This suggests that 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine may have potential as an anti-obesity agent .
  • Anticancer Activity : Some studies have highlighted the potential of pyrazole derivatives in targeting cancer cell lines. The compound's interaction with estrogen receptors may provide a pathway for developing treatments for hormone-dependent cancers .

Study 1: Anti-obesity Potential

A study conducted on a series of β3 adrenergic receptor agonists demonstrated that compounds with similar pyrazole structures effectively reduced body weight in animal models by enhancing lipolysis and energy expenditure .

CompoundEffect on Body WeightMechanism
Compound ASignificant reductionβ3 Agonist
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamineModerate reductionβ3 Agonist

Study 2: Antioxidant Activity

In vitro assays showed that the compound exhibited significant antioxidant activity by scavenging free radicals, which is crucial for preventing cellular damage in various diseases .

Research Findings

Recent investigations into the biological activity of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine have revealed:

  • In vitro Studies : Showed promising results in inhibiting cell proliferation in breast cancer cell lines, indicating potential therapeutic applications .
  • Animal Models : Demonstrated efficacy in reducing body weight and improving metabolic parameters when administered to obese models .

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